molecular formula C10H9FN2S2 B14760267 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine

5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine

Katalognummer: B14760267
Molekulargewicht: 240.3 g/mol
InChI-Schlüssel: YLVFFFAVQVNCCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has a thiazole ring substituted with a fluoro and methylthio group on the phenyl ring, making it a unique and potentially valuable molecule in various scientific fields .

Vorbereitungsmethoden

The synthesis of 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of a thiazole precursor with appropriate substituted isocyanates or isothiocyanates. The reaction is usually carried out in acetone with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and the presence of electron-donating and electron-withdrawing groups allow it to participate in various biochemical pathways. The compound can inhibit enzyme activity or block receptor sites, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C10H9FN2S2

Molekulargewicht

240.3 g/mol

IUPAC-Name

5-(2-fluoro-5-methylsulfanylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S2/c1-14-6-2-3-8(11)7(4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

YLVFFFAVQVNCCC-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=C(C=C1)F)C2=CN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.